molecular formula C14H12FN3O2 B1669277 CO 102862 CAS No. 181144-66-1

CO 102862

Cat. No.: B1669277
CAS No.: 181144-66-1
M. Wt: 273.26 g/mol
InChI Key: MHUUDVZSPFRUSK-RQZCQDPDSA-N
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Description

CO 102862 is a chemical compound known for its significant anticonvulsant properties. It has been extensively studied for its potential use in treating epilepsy and other seizure disorders. The compound is a potent sodium channel blocker, which contributes to its effectiveness in preventing seizures .

Preparation Methods

The synthesis of CO 102862 typically involves the reaction of 4-(4-Fluorophenoxy)benzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for this compound are similar but often involve larger-scale equipment and more stringent controls to ensure purity and yield. The process may include additional steps such as solvent recovery and waste management to comply with environmental regulations .

Chemical Reactions Analysis

CO 102862 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CO 102862 has a wide range of scientific research applications:

Comparison with Similar Compounds

CO 102862 is unique due to its high potency and selectivity as a sodium channel blocker. Similar compounds include:

  • 4-(4-Chlorophenoxy)benzaldehyde semicarbazone
  • 4-(4-Bromophenoxy)benzaldehyde semicarbazone
  • 4-(4-Nitrophenoxy)benzaldehyde semicarbazone

These compounds also exhibit anticonvulsant properties but differ in their potency and side effect profiles. The fluorine substituent in this compound contributes to its enhanced activity and lower toxicity compared to its analogs .

Properties

IUPAC Name

[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUUDVZSPFRUSK-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181144-66-1
Record name CO-102862
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181144661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CO-102862
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KN11H90GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(4-Fluorophenoxy)benzaldehyde semicarbazone exert its anticonvulsant effects?

A1: While the precise mechanism of action remains under investigation, research suggests that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone may exert its anticonvulsant effects through interaction with ion channels. Specifically, studies point towards potential effects on both calcium and sodium channels, impacting neuronal excitability. [5] Further research is necessary to fully elucidate the specific interactions and downstream consequences of this compound on these channels.

Q2: What is known about the metabolism of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone in vivo?

A2: Studies in rats have shown that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone undergoes extensive metabolism, primarily in the liver. [1, 3] The major metabolite identified is the corresponding carboxylic acid, formed through oxidation of the semicarbazone moiety. [3] This metabolite has been detected in plasma, urine, and bile, indicating its role in the compound's elimination. [3] Notably, the major metabolite lacks anticonvulsant activity, suggesting the intact parent compound is responsible for the observed therapeutic effects. [1]

Q3: How does the structure of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone relate to its anticonvulsant activity?

A3: Research suggests that specific structural features of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone are crucial for its anticonvulsant activity. The presence of an aryl binding site with an aryl/alkyl hydrophobic group, a hydrogen bonding domain, and an electron donor group are considered key elements. [4] These structural characteristics likely contribute to the compound's interaction with its molecular target, potentially influencing its binding affinity and overall efficacy.

Q4: Are there any potential concerns regarding the safety and toxicity of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone?

A4: While 4-(4-Fluorophenoxy)benzaldehyde semicarbazone has shown promise as an anticonvulsant, further research is needed to fully evaluate its safety and toxicity profile. Studies are necessary to assess potential long-term effects, determine a safe therapeutic window, and identify any potential adverse effects associated with its use.

Q5: What analytical techniques have been employed to study 4-(4-Fluorophenoxy)benzaldehyde semicarbazone?

A5: Various analytical methods have been utilized to characterize and quantify 4-(4-Fluorophenoxy)benzaldehyde semicarbazone and its metabolites. Mass spectrometry played a crucial role in identifying the major metabolite, confirming its structure as 1-[4-(4-fluoro-phenoxy)benzoyl]semicarbazide. [1] Radiolabeling studies using [(14)C]Co 102862 have been employed to investigate the compound's pharmacokinetics, tissue distribution, and excretion patterns in rats. [3] These studies provide valuable insights into the compound's behavior in vivo.

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